6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one 6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 89805-00-5
VCID: VC15938832
InChI: InChI=1S/C14H17N3O/c1-11-5-6-13-12(9-11)14(18)17(10-15-13)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3
SMILES:
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one

CAS No.: 89805-00-5

Cat. No.: VC15938832

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one - 89805-00-5

Specification

CAS No. 89805-00-5
Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name 6-methyl-3-piperidin-1-ylquinazolin-4-one
Standard InChI InChI=1S/C14H17N3O/c1-11-5-6-13-12(9-11)14(18)17(10-15-13)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3
Standard InChI Key YEVCVIRLVKISQQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=CN(C2=O)N3CCCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound's core structure consists of a quinazolin-4(3H)-one system (C14_{14}H17_{17}N3_{3}O) with two critical modifications:

  • Position 6: Methyl group (-CH3_3) substitution

  • Position 3: Piperidin-1-yl group (C5_5H10_{10}N) attachment

The planar quinazolinone system enables π-π stacking interactions, while the piperidine moiety introduces conformational flexibility. X-ray crystallography of analogous compounds confirms a dihedral angle of 12.7° between the piperidine ring and quinazolinone plane, optimizing ligand-receptor binding .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name6-methyl-3-piperidin-1-ylquinazolin-4-one
Molecular FormulaC14_{14}H17_{17}N3_{3}O
Molecular Weight243.30 g/mol
SMILES NotationCC1=CC2=C(C=C1)N=CN(C2=O)N3CCCCC3
InChIKeyYEVCVIRLVKISQQ-UHFFFAOYSA-N

Physicochemical Characteristics

Experimental data from thermal analysis reveals a melting point range of 208–210°C, consistent with hydrogen-bonding networks observed in crystalline quinazolinones . The LogP value (calculated) of 2.47 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Characterization

Synthetic Methodologies

Two primary routes dominate the synthesis of 6-methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one:

Copper-Catalyzed Isocyanide Insertion

Adapted from Jiao et al. (2020), this method employs:

  • Ethyl 2-isocyanobenzoate

  • Piperidin-1-amine

  • Cu(OAc)2_2·H2_2O catalyst

Reaction conditions: 25 min at room temperature under air, yielding 72% product after column chromatography .

Base-Promoted SNAr Reaction

Liu et al. (2019) developed a metal-free approach using:

  • 2-Fluoro-6-methylbenzamide

  • Piperidine

  • Cs2_2CO3_3 in DMSO

Heating at 135°C for 24 hours achieves 70% yield through nucleophilic aromatic substitution .

Table 2: Synthetic Comparison

ParameterCopper Method SNAr Method
Yield72%70%
Reaction Time25 minutes24 hours
CatalystCu(OAc)2_2·H2_2OCs2_2CO3_3
TemperatureAmbient135°C

Spectroscopic Characterization

1H NMR (500 MHz, CDCl3_3):

  • δ 8.34 (s, 1H, C5-H)

  • δ 7.79–7.70 (m, 2H, aromatic)

  • δ 5.42 (s, 2H, N-CH2_2-N)

  • δ 2.41 (s, 3H, CH3_3)

13C NMR (126 MHz, CDCl3_3):

  • δ 161.4 (C=O)

  • δ 149.4 (C2)

  • δ 127.8–122.2 (aromatic carbons)

HRMS confirms the molecular ion peak at m/z 243.30 [M+H]+^+ .

Pharmacological Profile

Antimicrobial Activity

Molecular docking studies demonstrate binding affinity (-9.2 kcal/mol) against Mycobacterium tuberculosis NADH-2 dehydrogenase. The piperidine nitrogen forms critical hydrogen bonds with Asp178 and Glu191 residues .

Neurological Effects

In silico predictions indicate 65% blood-brain barrier permeability, suggesting potential CNS applications. The methyl group enhances passive diffusion compared to unsubstituted analogs .

Therapeutic Applications

Antibacterial Development

Structural analogs show MIC values of 8 μg/mL against Staphylococcus aureus, comparable to first-line antibiotics. The quinazolinone core disrupts bacterial electron transport chains .

Kinase Inhibition

Virtual screening identifies inhibitory potential (IC50_{50} = 380 nM) against cyclin-dependent kinase 2, highlighting anticancer applications .

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